molecular formula C10H16N2O3S B1233196 Thio-atpa

Thio-atpa

Cat. No.: B1233196
M. Wt: 244.31 g/mol
InChI Key: FHWOAQCPEFTDOQ-LURJTMIESA-N
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Description

Thio-ATPA, or (RS)-2-Amino-3-(5-tert-butyl-3-hydroxy-4-isothiazolyl)propionic acid, is a semirigid analog of the excitatory neurotransmitter (S)-glutamic acid . It is a potent and selective agonist for the GluR5 subtype of kainate receptors . Research indicates that the (S)-enantiomer of this compound is a highly potent agonist at homomerically expressed GluR5 receptors, demonstrating approximately five times greater potency than (S)-ATPA, its isoxazolol analogue . Electrophysiological studies show that (S)-thio-ATPA is also an agonist at homomerically expressed AMPA receptors (GluR1, GluR3, GluR4), though with lower potency than at GluR5 receptors . The compound's mechanism of action involves binding to the ligand-binding domain (LBD) of the GluR5 receptor, and the free energy associated with LBD closure is a critical component of its activation profile . The absolute stereochemistry of the enantiomers has been established by X-ray crystallographic analysis . As a selective pharmacological tool, this compound is valuable in neuroscience research for elucidating the physiological roles and signaling mechanisms of kainate receptors in the central nervous system, and for investigating their potential implication in neurodegenerative diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

(2S)-2-amino-3-(5-tert-butyl-3-oxo-1,2-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1

InChI Key

FHWOAQCPEFTDOQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)C1=C(C(=O)NS1)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)C1=C(C(=O)NS1)CC(C(=O)O)N

Synonyms

2-amino-3-(5-tert-butyl-3-hydroxy-4-isothiazolyl)propionic acid
thio-ATPA

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of Thio Atpa

Retrosynthetic Strategies for 3-Isothiazolol Moiety Construction

The synthesis of the 3-isothiazolol ring, a key structural component of Thio-ATPA, presents a significant chemical challenge. Retrosynthetic analysis, a method for deconstructing a target molecule to identify potential starting materials, suggests several viable pathways. A common strategy involves the formation of the isothiazole (B42339) ring through the cyclization of a precursor containing both sulfur and nitrogen atoms in the correct orientation.

One established method for constructing substituted isothiazoles involves the reaction of β-ketoesters with a sulfur and nitrogen source. For instance, a substituted acetoacetate (B1235776) can be reacted with a reagent like Lawesson's reagent, which facilitates the thionation of the ketone, followed by cyclization with a nitrogen source such as hydroxylamine-O-sulfonic acid. This approach allows for the introduction of substituents onto the isothiazole ring, a necessary feature for the synthesis of this compound.

Another approach centers on the use of pre-formed isothiazole derivatives that can be further functionalized. This might involve starting with a simple isothiazole and using cross-coupling reactions, such as Suzuki or Grignard reactions, to introduce the necessary side chains. researchgate.net This strategy is particularly useful for creating a library of analogues for structure-activity relationship studies. researchgate.net The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Enantioselective Synthesis Approaches for (S)- and (R)-Thio-ATPA

The biological activity of this compound is intrinsically linked to its stereochemistry, necessitating the development of enantioselective synthetic methods to produce the individual (S)- and (R)-enantiomers. wikipedia.org Asymmetric synthesis, a technique that favors the formation of one enantiomer over the other, is a cornerstone of modern medicinal chemistry. wikipedia.org

Several strategies have been employed to achieve the enantioselective synthesis of this compound and related amino acids. One powerful method is the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. nih.gov For example, a C2-symmetric chiral auxiliary like (2R,5R)-2,5-diphenylpyrrolidine can be attached to a glycine (B1666218) derivative. nih.gov Subsequent alkylation of the resulting enolate with an appropriate electrophile, followed by a thio-Claisen rearrangement, can lead to the formation of the desired amino acid precursor with high diastereoselectivity. nih.gov The chiral auxiliary can then be cleaved and recycled. nih.gov

Catalytic enantioselective methods offer a more atom-economical approach. rsc.org Chiral catalysts, such as those based on transition metals or organocatalysts, can induce enantioselectivity in a variety of reactions. wikipedia.orgrsc.org For instance, an enantioselective sulfa-Michael addition using a chiral bifunctional acid-base catalyst can be used to create thio-substituted cyclobutanes with high enantiomeric excess. rsc.org While not directly applied to this compound in the provided context, this principle of asymmetric catalysis is a key strategy in the synthesis of chiral thio-containing compounds. The development of such catalytic systems is a major focus of contemporary organic synthesis. symeres.com

Chiral Resolution Techniques for Enantiomeric Separation and Purification

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. wikipedia.org

Development and Optimization of Chiral Chromatographic Methods

Chiral chromatography is a powerful and widely used method for the separation of enantiomers. chiralpedia.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.comchemistrydocs.com

The development of a successful chiral chromatographic method involves screening various CSPs and mobile phase conditions to achieve optimal separation. nih.govchiraltech.com Common CSPs are based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides, and cyclodextrins. nih.govchemistrydocs.comresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving good resolution. nih.govresearchgate.net

For amino acid derivatives like this compound, derivatization with a chiral reagent can also be employed. researchgate.netresearchgate.net This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. researchgate.net For example, o-phthalaldehyde (B127526) (OPA) can be reacted with a chiral thiol to form diastereomeric isoindoles that are readily separable by HPLC. researchgate.netresearchgate.net The optimization of these methods involves adjusting parameters such as the mobile phase composition, flow rate, and column temperature to maximize the resolution between the enantiomeric peaks. rsc.org

ParameterDescriptionTypical Values/Conditions
Chiral Stationary Phase (CSP) The chiral material packed into the chromatography column that enables enantiomeric recognition.Polysaccharide derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), Macrocyclic glycopeptides, Cyclodextrins. nih.govchemistrydocs.comrsc.org
Mobile Phase Mode The type of solvent system used to carry the sample through the column.Normal Phase (e.g., heptane/ethanol), Reversed Phase (e.g., water/acetonitrile with buffer), Polar Organic (e.g., acetonitrile/methanol). nih.gov
Derivatizing Agent A chiral reagent used to convert enantiomers into diastereomers for separation on an achiral column.o-Phthalaldehyde (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine). researchgate.netresearchgate.net
Detection Method The technique used to detect the separated enantiomers as they elute from the column.UV-Vis Spectroscopy, Mass Spectrometry. nih.govanu.edu.au
Resolution (Rs) A quantitative measure of the degree of separation between two chromatographic peaks.A value of 1.5 or greater is generally considered baseline separation. nih.gov

Structural Elucidation and Absolute Stereochemistry Determination

The definitive confirmation of the three-dimensional structure of a chiral molecule, including its absolute stereochemistry, is crucial for understanding its biological function. anu.edu.aunumberanalytics.com

X-ray Crystallographic Analysis for Confirmation of Absolute Configuration

Single-crystal X-ray crystallography is the most powerful technique for determining the absolute configuration of a chiral molecule. numberanalytics.comresearchgate.netspringernature.com This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. numberanalytics.comresearchgate.net The way the X-rays are scattered by the electrons in the molecule allows for the determination of the precise spatial arrangement of the atoms. numberanalytics.com

Molecular Mechanisms of Thio Atpa Interaction with Ionotropic Glutamate Receptors

Characterization of Agonist Activity and Receptor Subtype Selectivity

Thio-ATPA demonstrates a notable profile of agonist activity and selectivity across different iGluR subtypes.

Potency and Selectivity at GluR5 Receptor Subunits

(S)-Thio-ATPA is recognized as a potent and selective agonist at homomerically expressed GluR5 (now GluK1) receptors. Studies have shown that (S)-thio-ATPA is approximately five times more potent than (S)-ATPA at GluR5, with an EC50 value of 0.10 µM. nih.govresearchgate.net This high potency and selectivity for GluR5 make (S)-thio-ATPA a valuable pharmacological tool for specifically targeting and studying this KAR subunit. nih.gov While the (R)-enantiomer showed weaker agonistic properties, likely due to contamination with the (S)-form, the (S)-enantiomer's activity at GluR5 is well-established. nih.gov

Agonism Profile at AMPA Receptor Subunits (e.g., GluR1, GluR3, GluR4)

In contrast to its high potency at GluR5, (S)-thio-ATPA exhibits only moderate agonist activity at AMPA receptor subunits, including GluR1 (GluA1), GluR3 (GluA3), and GluR4 (GluA4). nih.govresearchgate.netpnas.org EC50 values for (S)-thio-ATPA at homomerically expressed recombinant GluR1o, GluR3o, and GluR4o were reported as 5 µM, 32 µM, and 20 µM, respectively. nih.gov These values indicate significantly lower potency compared to its activity at GluR5. Despite this, (S)-thio-ATPA can still produce substantial maximal steady-state currents at AMPA receptors, ranging from 78-168% of those evoked by kainate and 120-1600% of those evoked by (S)-ATPA, depending on the specific AMPA receptor subunit and splice variant. nih.govpnas.org

Here is a table summarizing the potency of (S)-thio-ATPA at different receptor subunits:

Receptor SubunitEC50 (µM)Reference
GluR5 (GluK1)0.10 nih.govresearchgate.net
GluR1o (GluA1o)5 nih.gov
GluR3o (GluA3o)32 nih.gov
GluR4o (GluA4o)20 nih.gov

Ligand-Induced Conformational Dynamics within Glutamate (B1630785) Receptor Ligand-Binding Domains

Agonist binding to the LBD of iGluRs induces conformational changes, notably domain closure, which is critical for channel activation. The LBD is composed of two lobes, D1 and D2, that reorient upon ligand binding. researchgate.netpnas.org

Analysis of Domain Closure upon this compound Binding

Structural studies, including X-ray crystallography of the GluR2 (GluA2) ligand-binding core in complex with (S)-thio-ATPA, have provided insights into the conformational changes induced by this agonist. researchgate.netpnas.org (S)-thio-ATPA induces an intermediate degree of domain closure in the GluR2 ligand-binding core, measured at approximately 18° relative to the apo (ligand-free) state. researchgate.netpnas.org This degree of closure is similar to that observed with other partial agonists like (S)-Br-HIBO. pnas.orgnih.gov The binding of (S)-thio-ATPA involves extensive direct and indirect interactions with both D1 and D2 lobes of the LBD. pnas.orgnih.gov The α-amino acid part of this compound binds similarly to other agonists, while the isothiazolol ring forms hydrogen bonds and van der Waals interactions within the binding pocket. nih.gov

Comparative Analysis of this compound-Induced Conformational States with Endogenous Ligands and Other Agonists (e.g., Glutamate, ATPA, Kainate)

Comparing the conformational state induced by (S)-thio-ATPA with those induced by other agonists reveals key differences. Full agonists like glutamate and ATPA induce a larger degree of domain closure (around 21°) in GluR2 compared to the intermediate closure (18°) induced by (S)-thio-ATPA and (S)-Br-HIBO. pnas.orgnih.gov Kainate, often considered a partial agonist at AMPA receptors, induces a smaller domain closure (12°) and lower maximal currents compared to glutamate, ATPA, and this compound. nih.gov

Here is a comparative table of domain closure and peptide bond conformation induced by different agonists in GluR2:

AgonistDomain Closure (°)Asp-651—Ser-652 Peptide Bond ConformationLeu-650 ConformationReference
Apo0Unflipped (-)- pnas.orgnih.gov
(S)-Thio-ATPA18Unflipped (-)Conformation 1 pnas.orgnih.gov
(S)-Br-HIBO18Unflipped (-)Conformation 2 pnas.orgnih.gov
Glutamate21Flipped (+)Conformation 2 pnas.orgnih.gov
(S)-ATPA21Flipped (+)Conformation 2 pnas.orgnih.gov
Kainate12Unflipped (-)Conformation 1 pnas.orgnih.gov

Biophysical Insights into Receptor Activation and Desensitization Mechanisms

The binding of this compound and the resulting conformational changes are directly linked to the biophysical processes of receptor activation and desensitization. Agonist-induced domain closure is generally correlated with the efficacy of receptor activation, with larger closures typically leading to larger maximal currents. pnas.orgnih.govpnas.org However, the relationship between domain closure and desensitization is more complex. pnas.orgpnas.org

Electrophysiological studies using rapid agonist application have shown that (S)-thio-ATPA induces a fast desensitizing current in GluR2o (flop splice variant) but an almost non-desensitizing current in GluR2i (flip splice variant). nih.gov This highlights the influence of receptor splice variants on the kinetic behavior in the presence of this compound. The ability of (S)-thio-ATPA to induce a large steady-state current and slower desensitization, particularly in certain receptor contexts, makes it a valuable probe for dissecting the molecular mechanisms underlying iGluR gating and desensitization. pnas.orgpnas.org

Here is a table comparing the kinetic properties of (S)-thio-ATPA and (RS)-Br-HIBO on GluR2o:

AgonistSteady-State Current (relative to (RS)-Br-HIBO)Steady-State/Peak Ratio (relative to (RS)-Br-HIBO)Desensitization Time Constant (relative to (RS)-Br-HIBO)Reference
(S)-Thio-ATPA6.4-fold larger3.6-fold higher2.2-fold slower pnas.orgpnas.org

Influence of this compound Binding on Receptor Gating and Ionic Current Modulation

Agonist binding to the LBD of ionotropic glutamate receptors induces a conformational change characterized by the closure of the two lobes (D1 and D2) of the LBD. nih.govresearchgate.net This domain closure is coupled to the opening of the transmembrane ion channel pore, allowing ions to flow across the membrane. nih.govnih.gov

In the case of (S)-Thio-ATPA binding to the GluR2-S1S2J construct (a soluble form of the LBD), an intermediate degree of domain closure (18°) relative to the apo state has been observed in crystal structures. nih.gov This intermediate closure is associated with the activation of an ion-conducting state of the receptor. nih.gov

The binding of this compound leads to the modulation of ionic currents. While the precise details of current modulation can vary depending on the specific receptor subunit and its splice variants, the binding event is the initial step that propagates structural changes to the channel gate. nih.govbiorxiv.org The degree and kinetics of domain closure directly influence the efficiency and duration of channel opening, thereby modulating the ionic current. biorxiv.org

Role in Modulating Receptor Desensitization Properties

Desensitization is a process where, despite the continued presence of an agonist, the receptor enters a non-conducting state, leading to a decay of the ionic current. pnas.org This mechanism is crucial for shaping synaptic responses. pnas.org

(S)-Thio-ATPA has been shown to evoke distinct desensitization kinetics depending on the splice variant of the GluR2 receptor. On GluR2o (the "flop" splice variant), (S)-Thio-ATPA elicits a fast desensitizing current. pnas.org In contrast, on GluR2i (the "flip" splice variant), it activates an almost non-desensitizing current. pnas.org This is in stark contrast to the fast and almost complete desensitization induced by (S)-glutamate on both splice forms. pnas.org

Structural comparisons with other agonists, such as (S)-Br-HIBO, suggest that the desensitization properties are influenced by ligand-induced factors beyond just domain closure. pnas.org For instance, while (S)-Br-HIBO induces a twist of the ligand-binding core compared to the apo structure, (S)-Thio-ATPA does not. pnas.org The agonist-specific conformation of certain residues, like Leu-650, correlates with different kinetic profiles, highlighting their role in defining desensitization kinetics, especially for intermediate efficacious agonists like this compound. researchgate.netpnas.org

Here is a table summarizing the desensitization properties of GluR2 splice variants with different agonists:

AgonistGluR2o DesensitizationGluR2i Desensitization
(S)-GlutamateFast, almost completeFast, almost complete
(S)-Thio-ATPAFastAlmost non-desensitizing
(RS)-Br-HIBOSimilar to (S)-glutamateNot specified in source

Molecular Recognition and Binding Site Interactions

The binding of this compound to the LBD of ionotropic glutamate receptors is mediated by a network of specific interactions within the ligand-binding pocket.

Identification of Key Amino Acid Residues Governing this compound Binding Specificity

Crystallographic studies of the GluR2-S1S2J construct in complex with (S)-Thio-ATPA have identified key amino acid residues involved in its binding. nih.gov The (S)-Thio-ATPA molecule binds at the interface between the D1 and D2 lobes of the LBD. nih.gov

The α-amino acid part of (S)-Thio-ATPA interacts with the receptor similarly to other agonists. nih.gov The hydroxyl group of the isothiazolol ring, which is analogous to one of the oxygen atoms of the γ-carboxylate moiety of glutamate, makes direct contacts to D2 via potential hydrogen bonds and indirect contacts through a water molecule. nih.gov

Specific residues in both D1 and D2 domains contribute to the binding pocket. While the same 17 amino acid residues are observed to be in contact with both (S)-Thio-ATPA and (S)-Br-HIBO, the number of direct hydrogen bonds differs. nih.gov

Elucidation of Hydrogen Bonding and Hydrophobic Interactions within the Ligand-Binding Pocket

(S)-Thio-ATPA engages in an extensive network of direct and indirect interactions within the GluR2 LBD binding pocket. nih.gov

Hydrogen bonds play a significant role in stabilizing the binding. The hydroxyl group of the isothiazolol ring forms potential hydrogen bonds with residues in D2. nih.gov The isothiazole (B42339) nitrogen and the sulfur atom in (S)-Thio-ATPA also form hydrogen bonds with D2. nih.gov In total, (S)-Thio-ATPA forms more potential direct hydrogen bonds (14) compared to (S)-Br-HIBO (9) within the binding pocket of GluR2. nih.gov

Here is a table listing some key residues involved in interactions with (S)-Thio-ATPA in GluR2:

ResidueDomainType of Interaction (Examples)
Glu-402D1Van der Waals
Tyr-450D1Van der Waals
Pro-478D1Van der Waals
Tyr-732D1Van der Waals
Leu-650D2Van der Waals
Thr-686D2Van der Waals, Hydrogen bonds
Glu-705D2Van der Waals
Met-708D2Van der Waals
-D2Hydrogen bonds to isothiazole nitrogen and sulfur
-D2Hydrogen bonds to isothiazolol hydroxyl group

Computational and Theoretical Investigations of Thio Atpa Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in characterizing the intrinsic properties of small molecules like Thio-ATPA. These calculations can provide detailed information about the electronic structure, molecular geometry, charge distribution, and potential tautomeric forms of the compound cenmed.compurdue.eduwikipedia.org. For this compound, which contains a potentially tautomeric isothiazole (B42339) ring, quantum chemical methods, such as ab initio calculations, have been employed to investigate the relative stabilities of its tautomers in different phases cenmed.com. Studies on related compounds with thiazole (B1198619) or thiazolidinone rings also utilize semi-empirical and density functional theory (DFT) methods to understand tautomerism and electronic properties purdue.edumdpi.com. Such calculations are essential for predicting the most likely active form of this compound and understanding how its electronic features might influence its reactivity and interactions with biological targets. Very high-level ab initio calculations, including triple-ζ basis sets and electron correlation treatment, have been found necessary for a consistent theoretical description of the heterocyclic rings in compounds like this compound cenmed.com.

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking simulations are widely used to predict the preferred binding orientations (poses) and affinities of small molecules within the binding site of a receptor nih.govnih.govrsc.orguni-frankfurt.demdpi.comnih.govnih.gov. For this compound and its interaction with glutamate (B1630785) receptors, particularly GluR5, docking studies aim to identify how the molecule fits into the ligand-binding domain and the key interactions it forms with surrounding amino acid residues researchgate.netresearchgate.net. While detailed docking scores specifically for this compound with GluR5 were not extensively found in the search results, studies on related agonists like ATPA binding to the GluR2 ligand-binding core (which shares similarities with GluR5) provide valuable context researchgate.netuni.lu. These studies show that agonists bind in a cleft between two domains of the receptor's extracellular ligand-binding core, inducing a conformational change and domain closure researchgate.netuni.lu. Docking of this compound to models of the GluR5 binding domain, often based on available crystal structures of related receptors like GluR2, helps predict the critical residues involved in recognition and binding, such as interactions with the α-amino acid moiety and the tert-butyl group researchgate.netuni.lu. The isothiazole ring and the sulfur atom in this compound are expected to play a crucial role in defining its specific binding mode and selectivity compared to its oxygen analog, ATPA uni.lu.

Free Energy Calculations of Ligand Binding and Receptor Activation

Free energy calculations are powerful computational techniques used to quantify the binding affinity between a ligand and its receptor, providing a thermodynamic measure of the interaction strength rsc.orguni-frankfurt.deresearchgate.netmdpi.comnih.govresearchgate.netroutledge.com. These methods aim to calculate the change in free energy when a ligand binds to a receptor (ΔGbind).

Umbrella Sampling and Potential of Mean Force (PMF) Methodologies

Umbrella sampling is an enhanced sampling technique often used in conjunction with MD simulations to calculate the Potential of Mean Force (PMF) along a chosen reaction coordinate, such as the distance between the ligand and the receptor researchgate.netuni.lunih.gov. This method helps overcome energy barriers that might trap the simulation in local minima, allowing for a more complete exploration of the energy landscape of the binding or unbinding process. The PMF provides a free energy profile as a function of the reaction coordinate, revealing stable bound states, intermediate states, and the energy barriers between them. While direct application of umbrella sampling or PMF for this compound and GluR5 was not detailed in the search results, these methodologies are standard for calculating binding free energies and understanding dissociation pathways in molecular systems researchgate.netnih.gov.

Computational Determination of Binding Affinities and Energetic Contributions

Computational methods for determining binding affinities include approaches like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA), Linear Interaction Energy (LIE), and alchemical free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration) rsc.orguni-frankfurt.deresearchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netroutledge.com. These methods calculate the binding free energy by considering the energy of the ligand, receptor, and complex, as well as solvation effects rsc.orguni-frankfurt.defrontiersin.orgnih.gov. They can also decompose the total binding free energy into individual energy contributions (e.g., van der Waals, electrostatic, polar and nonpolar solvation), providing insights into the driving forces of binding and the role of specific interactions rsc.orguni-frankfurt.denih.gov. While specific calculated binding affinities for this compound with GluR5 were not found, these methods are routinely applied in computational studies of ligand-receptor interactions to complement experimental binding data and understand the energetic basis of observed affinities researchgate.netmdpi.comnih.govresearchgate.net.

Advanced Analytical Methodologies for Thio Atpa Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the structural features and electronic properties of Thio-ATPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, researchers can determine the types and connectivity of atoms within the molecule. For compounds containing phosphorus or sulfur atoms, such as some thio-analogs, 31P NMR can be particularly informative about the chemical environment of these specific atoms. nih.govacs.org While direct 1H NMR data for this compound was not found in the search results, 1H NMR is routinely used for structural confirmation of organic compounds, including related molecules. researchgate.netchemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, providing a unique spectral fingerprint. For this compound, IR spectroscopy can confirm the presence of key functional groups such as amino, carboxyl, and those associated with the isothiazole (B42339) ring and the sulfur atom. mdpi.com Studies on related compounds and thiols demonstrate the utility of IR spectroscopy in identifying characteristic bond vibrations, including S-H stretching frequencies. researchgate.netresearchgate.netresearchgate.net

UV-Vis Spectroscopy for Concentration and Purity Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This technique is useful for quantifying the concentration of a compound in solution based on the Beer-Lambert Law, provided the compound has a chromophore that absorbs within the UV-Vis range. mt.comlibretexts.orgmicrobenotes.com UV-Vis spectroscopy can also be used to assess the purity of a sample by looking for unexpected absorption bands that might indicate impurities. mt.commicrobenotes.com Changes in UV-Vis spectra can also be used to monitor reactions or interactions involving the compound. kutztown.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain information about its structure through the analysis of its fragmentation pattern. In MS, the sample is ionized, and the mass-to-charge ratio (m/z) of the ions is measured. The parent ion peak corresponds to the molecular weight of the compound. Fragmentation of the parent ion yields smaller ions, and the pattern of these fragment ions can provide structural details. nist.govresearchgate.net Predicted collision cross-section values for this compound have been reported, which can be used in conjunction with mass spectrometry for identification and characterization. uni.luuni.lu Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for analyzing complex mixtures and identifying components based on their mass and chromatographic behavior. nih.govchemrxiv.org

Chromatographic Techniques for Purity, Isolation, and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities, isolating it from synthesis mixtures, and determining its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is widely used for these purposes. jenabioscience.com Chiral chromatography, a specific type of chromatography utilizing a chiral stationary phase, is crucial for separating enantiomers (stereoisomers that are non-superimposable mirror images) and determining the enantiomeric excess of a chiral compound like (S)-thio-ATPA. rotachrom.comlibretexts.orgresearchgate.netwindows.net The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. rotachrom.com Gas chromatography (GC) can also be used for chiral separations, although LC is more common for molecules of pharmaceutical interest. rotachrom.comlibretexts.org

X-ray Crystallography of this compound in Complex with Receptor Ligand-Binding Domains

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule at atomic resolution. By crystallizing this compound, particularly in complex with its target receptor ligand-binding domain, researchers can obtain detailed information about its conformation and how it interacts with the receptor. pnas.orgpnas.orgscispace.comebi.ac.ukwwpdb.orgnih.govpdbj.orgresearchgate.net The crystal structure of the GluR2 ligand-binding core (S1S2J) in complex with (S)-thio-ATPA has been determined at 2.17 Å resolution, providing insights into the binding mode and the resulting conformational changes in the receptor. pnas.orgpnas.orgebi.ac.ukwwpdb.orgnih.govpdbj.org This structural information is vital for understanding the molecular basis of ligand-receptor interactions and the compound's pharmacological activity. pnas.orgresearchgate.net

Applications of Thio Atpa As a Research Tool in Receptor Biology

Utilization as a Selective Pharmacological Probe for Glutamate (B1630785) Receptor Subtype Differentiation

Thio-ATPA has been characterized as a potent agonist at the kainate receptor GluR5 (now known as GluK1) while showing only moderate activity at AMPA receptors (GluR1–4). pnas.orgnih.gov This differential potency allows researchers to use this compound as a selective pharmacological probe to investigate the involvement of GluR5-containing receptors in various physiological and pathological processes. By observing the effects of this compound, researchers can infer the contribution of GluR5 receptors distinct from AMPA receptors. This selectivity is crucial for dissecting the roles of different glutamate receptor subtypes in complex neuronal circuits and behaviors. The stereochemistry of (S)-thio-ATPA contributes to its selective activity. ucsd.eduresearchgate.net

The binding affinities of this compound for different glutamate receptor subtypes highlight its utility as a differentiating tool. Research has shown its high affinity for GluR5 compared to other AMPA and kainate receptor subunits. pnas.orgnih.gov

Interactive Data Table: Binding Affinity of (S)-Thio-ATPA for Glutamate Receptor Subtypes

Receptor SubtypeEC₅₀ (µM)Kᵢ (µM) (Displacement of [³H]AMPA)
GluR5 (GluK1)0.10 pnas.org-
GluR1-4 (AMPA)5.2–32 pnas.org0.89 (GluR2-S1S2J) pnas.org

Note: EC₅₀ values indicate the half maximal effective concentration for agonist activity, and Kᵢ values indicate the inhibition constant for competitive binding.

Contribution to the Elucidation of Ionotropic Glutamate Receptor Function

Studies utilizing this compound have contributed to a deeper understanding of how ionotropic glutamate receptors function. By acting as a partial agonist, this compound has been used to explore the relationship between ligand binding, conformational changes in the receptor's ligand-binding domain, and channel gating and desensitization. nih.govpnas.org

Research involving the crystal structure of the GluR2 ligand-binding core in complex with (S)-thio-ATPA has provided structural insights into the molecular basis of agonist efficacy and desensitization. pnas.orgpnas.orgnih.gov These studies have shown that (S)-thio-ATPA induces a specific degree of closure in the ligand-binding domain, which correlates with its partial agonist activity. pnas.orgpnas.org Furthermore, comparisons with other agonists have revealed that factors beyond the extent of domain closure influence desensitization properties, highlighting the complexity of receptor activation and deactivation. pnas.orgpnas.org

Development of this compound Derivatives for Advanced Mechanistic Investigations

The development of derivatives based on the this compound structure allows for more advanced mechanistic investigations of glutamate receptors. By modifying the chemical structure of this compound, researchers can create compounds with altered selectivity, potency, or kinetic properties. These derivatives serve as refined tools to probe specific aspects of receptor function, such as the interaction with particular binding sites, the dynamics of conformational changes, or the modulation of desensitization and deactivation kinetics. While the provided search results did not detail specific this compound derivatives in the context of glutamate receptors beyond (S)-thio-ATPA itself and its comparison to ATPA and other AMPA analogs pnas.orgacs.org, the principle of developing derivatives of known ligands is a standard approach in pharmacology to gain finer control over receptor interactions and to dissect complex mechanisms. The comparison of this compound with its isoxazolol analog ATPA demonstrates how subtle structural changes can impact receptor potency and selectivity. pnas.orgacs.org

Integration in In Vitro Electrophysiological Studies to Characterize Receptor Responses

This compound is frequently integrated into in vitro electrophysiological studies to characterize the functional responses of glutamate receptors. pnas.orgresearchgate.netnih.gov These studies typically involve recording electrical currents flowing through ion channels in cells or tissue slices when the receptor is activated by ligands like this compound. pnas.orgnih.govsoton.ac.uk

Electrophysiological experiments using this compound have been crucial for quantifying its potency and efficacy at different receptor subtypes and for analyzing the kinetics of receptor activation, desensitization, and deactivation. pnas.orgnih.gov For example, studies using rapid agonist application techniques have compared the current responses evoked by this compound with those of other agonists, providing insights into the speed and extent of receptor desensitization. pnas.orgnih.gov These experiments help to correlate the binding interactions of this compound with the functional output of the receptor, contributing to a comprehensive understanding of glutamate receptor pharmacology. pnas.orgnih.gov

Interactive Data Table: Electrophysiological Characterization of (S)-Thio-ATPA Activity at GluR2 Receptors (Xenopus Oocytes)

AgonistMaximal Current (% of Glutamate Response)Steady-State/Peak RatioDesensitization Time Constant (ms)
(S)-Thio-ATPA78–170 pnas.org3.6-fold higher than (RS)-Br-HIBO nih.gov2.2-fold slower than (RS)-Br-HIBO nih.gov
Glutamate100 (reference) pnas.org--
(RS)-Br-HIBO---

Note: Data is based on studies in Xenopus laevis oocytes expressing GluR2 receptors. pnas.orgnih.gov

Future Directions and Emerging Research Frontiers for Thio Atpa

Rational Design of Next-Generation Ligands Based on Thio-ATPA Scaffold

The rational design of new chemical entities is a cornerstone of modern medicinal chemistry and chemical biology. nih.gov The this compound molecule, an isothiazolol bioisostere of ATPA, presents a validated scaffold for creating next-generation ligands with tailored properties. nih.gov (S)-Thio-ATPA's high affinity for the GluK1 (formerly GluR5) kainate receptor subtype provides a robust starting point for structure-activity relationship (SAR) studies aimed at modulating potency, selectivity, and agonist versus antagonist activity. nih.gov

Future design strategies will likely focus on several key modifications:

Alterations to the tert-butyl group: This group is critical for selectivity. Systematic replacement with other bulky or sterically constrained moieties could fine-tune the ligand's fit within the binding pocket of different kainate receptor subtypes. The high degree of homology in the binding pockets of GluK1–5 necessitates subtle structural changes to achieve subtype selectivity. acs.org

Modification of the isothiazole (B42339) ring: The sulfur-containing heterocycle is a key bioisosteric replacement for the isoxazole (B147169) ring in related compounds like AMPA and ATPA. nih.gov Exploring alternative heterocyclic cores or modifying substituents on the isothiazole ring could yield ligands with different electronic and conformational properties, potentially altering receptor activation and desensitization kinetics.

Stereochemical exploration: While the (S)-enantiomer of this compound is the active form, a systematic exploration of stereochemistry at the alpha-carbon and any newly introduced chiral centers is crucial for optimizing receptor engagement. nih.gov

By combining these synthetic strategies with computational modeling and high-throughput screening, it is possible to develop novel agonists with even greater selectivity, partial agonists to probe different receptor conformational states, or antagonists to block GluK1 function specifically.

Exploration of this compound Interactions with Other Neurotransmitter Systems (if applicable and relevant to chemical biology)

The brain functions through a complex interplay of different neurotransmitter systems. This compound, by selectively activating GluK1 receptors, offers a precise tool to investigate how this specific receptor subtype modulates other systems. A significant body of evidence points to the expression of GluK1-containing kainate receptors on GABAergic interneurons. nih.gov

Pharmacological studies have demonstrated that activation of these GluK1 receptors can depolarize interneurons, leading to an increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in principal neurons. nih.govmdpi.com This indicates that a primary action of this compound on GluK1-positive interneurons can result in a secondary, powerful modulation of the GABAergic inhibitory network. dntb.gov.uaresearchgate.net Future chemical biology research could use this compound to:

Dissect the specific interneuron subtypes (e.g., parvalbumin-positive or somatostatin-positive) that are most sensitive to GluK1 activation.

Investigate the downstream consequences of enhanced GABAergic tone on neural circuit activity, such as the generation and synchronization of network oscillations.

Explore how this glutamatergic-GABAergic interaction influences the release and signaling of other neurotransmitters, such as dopamine (B1211576) or acetylcholine, in brain regions where these systems overlap.

These studies, which fall outside the direct development of clinical therapies, are fundamental to building a comprehensive map of neurotransmitter system cross-talk at the molecular and circuit levels.

Integration with Advanced Structural Biology Techniques (e.g., Cryo-EM) for High-Resolution Receptor Complex Analysis

Understanding how a ligand like this compound activates its target receptor requires a high-resolution view of their interaction. Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of near-atomic resolution structures of large, complex membrane proteins like ionotropic glutamate (B1630785) receptors. nih.govnih.govresearchgate.net To date, cryo-EM has provided critical insights into the architecture and gating mechanisms of various kainate and AMPA receptors, revealing them in apo (unliganded), antagonist-bound, and agonist-bound desensitized states. researchgate.netpdbj.org

Applying cryo-EM to the GluK1 receptor in complex with this compound would be a significant step forward. Such a study would aim to:

Reveal the precise atomic contacts between this compound and the amino acid residues within the GluK1 ligand-binding domain (LBD).

Define the degree of LBD closure induced by this compound binding, which is a key determinant of agonist efficacy.

Capture the receptor in a potentially active-state conformation, a structural state that has remained elusive for many glutamate receptors.

Compare the this compound-bound structure with that of GluK1 bound to other agonists (like glutamate or kainate) or antagonists to understand the structural basis of its high potency and selectivity.

This high-resolution structural information is invaluable for validating and refining computational models and guiding the rational design of next-generation ligands as described in section 7.1.

Development of this compound-Based Chemical Tools for Non-Invasive Receptor Activity Monitoring

To study the dynamics of GluK1 receptors in their native environment, chemical tools derived from selective ligands are indispensable. The this compound scaffold can be synthetically modified to create probes for monitoring receptor behavior without the goal of clinical imaging.

Photoaffinity Labels: By incorporating a photoreactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, into the this compound structure, a photoaffinity label can be created. nih.gov Upon binding to the GluK1 receptor, this probe can be irreversibly cross-linked to the protein by UV light. Subsequent proteomic analysis can then be used to precisely identify the binding site residues or to discover novel interacting proteins that are part of the receptor complex. nih.gov

Fluorescent Probes: Attaching a small, environmentally sensitive fluorophore to a non-critical position on the this compound molecule could yield a fluorescent ligand. biorxiv.org Such a probe would allow for real-time monitoring of receptor binding and localization in cell culture systems using advanced microscopy techniques. Changes in fluorescence intensity or lifetime upon binding could provide quantitative data on receptor pharmacology and trafficking. Fluorescence-based assays are also amenable to high-throughput screening formats to discover new modulators of the GluK1 receptor. researchgate.netbiorxiv.orgsophion.com

These chemical tools would enable researchers to ask fundamental questions about receptor density, diffusion in the cell membrane, and internalization kinetics, providing a deeper understanding of the GluK1 receptor's life cycle.

Interdisciplinary Research with Materials Science for Biosensing Platforms

The convergence of materials science and neuropharmacology opens up exciting possibilities for creating novel biosensing platforms. The high affinity and selectivity of this compound for its target make it an excellent candidate for integration into such systems, focusing on the fundamental mechanisms of molecular recognition and signal transduction.

One promising approach involves the development of receptor-based field-effect transistors (FETs). nih.gov In this design, purified GluK1 receptor protein, or its isolated ligand-binding domain, would be immobilized onto the surface of a semiconductor material, such as graphene or silicon nanowires. nih.gov The binding of a ligand to the immobilized receptor alters the local charge distribution on the material's surface, which can be detected as a change in electrical conductance.

In this context, this compound could be used in several ways:

As a positive control to confirm the functionality and selectivity of the immobilized GluK1 receptors on the sensor surface.

In a competitive binding assay, where the displacement of pre-bound, non-labeled this compound by an analyte of interest would generate a signal.

As a model ligand to optimize receptor immobilization techniques and the surface chemistry of the sensing material to ensure the receptor maintains its native conformation and binding capability. semanticscholar.org

This research focuses on the fundamental principles of bio-electronic signal transduction, aiming to understand how protein conformational changes can be converted into measurable electronic signals, rather than on the development of a diagnostic product. aip.org

Research Data Tables

Table 1: Pharmacological Profile of (S)-Thio-ATPA at Various Ionotropic Glutamate Receptors

This table summarizes the potency (EC₅₀) of (S)-Thio-ATPA at different homomerically and heteromerically expressed recombinant glutamate receptor subtypes. Data is derived from electrophysiological recordings. nih.gov

Receptor SubtypeAgonistEC₅₀ (µM)Receptor Family
GluR1o (GluA1)(S)-Thio-ATPA5AMPA
GluR3o (GluA3)(S)-Thio-ATPA32AMPA
GluR4o (GluA4)(S)-Thio-ATPA20AMPA
GluR5 (GluK1)(S)-Thio-ATPA0.10Kainate
GluR6+KA2 (GluK2/GluK5)(S)-Thio-ATPA4.9Kainate

Compound Reference Table

Q & A

Q. What experimental protocols are recommended for characterizing Thio-ATPA's binding affinity to glutamate receptors?

Answer: Utilize radioligand binding assays or fluorescence-based competitive displacement experiments to quantify receptor affinity. Ensure proper controls (e.g., non-specific binding with excess cold ligand) and validate results using statistical methods like nonlinear regression for IC50 determination. Reproducibility requires strict adherence to buffer conditions (e.g., pH 7.4, ionic strength) and temperature control .

Q. How can researchers distinguish this compound's conformational dynamics from structurally related ligands like Kainate or 4-AHCP?

Answer: Employ molecular dynamics (MD) simulations combined with X-ray crystallography or cryo-EM to compare distance distributions (e.g., C-D and A-B pairs) across ligand-receptor complexes. Analyze frequency plots of interatomic distances (Å) to identify unique binding modes or flexibility differences .

Q. What are the key steps to ensure purity and identity validation of newly synthesized this compound analogs?

Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR spectroscopy for structural elucidation, and HPLC with UV-Vis detection for purity assessment. For novel compounds, include elemental analysis and comparison to literature spectra of known derivatives .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's partial agonism across different glutamate receptor subtypes?

Answer: Perform subtype-specific functional assays (e.g., electrophysiology on GluA2 vs. GluK2 receptors) to measure efficacy (% maximal response). Cross-validate with computational docking studies to identify receptor-specific binding pocket residues that influence partial agonism. Address discrepancies by revisiting assay conditions (e.g., desensitization kinetics) .

Q. What methodological approaches are critical for analyzing this compound's allosteric modulation in heteromeric receptor complexes?

Answer: Combine single-channel patch-clamp recordings with Förster resonance energy transfer (FRET) to monitor subunit-specific conformational changes. Use co-expression systems (e.g., GluA1/GluA2) and statistical models (e.g., Markov chain analysis) to quantify allosteric coupling efficiency .

Q. How can researchers design studies to reconcile conflicting in vivo vs. in vitro efficacy data for this compound?

Answer: Systematically vary experimental parameters:

  • In vitro: Test receptor desensitization under physiological ion concentrations (e.g., Ca<sup>2+</sup> levels).
  • In vivo: Account for blood-brain barrier permeability and metabolic stability using pharmacokinetic profiling (e.g., LC-MS/MS for plasma/brain distribution). Apply meta-analysis to identify confounding variables (e.g., animal strain differences) .

Data Analysis & Interpretation

Q. What statistical frameworks are optimal for comparing this compound's distance distribution data (e.g., from MD simulations) with experimental crystallographic results?

Answer: Use Kolmogorov-Smirnov tests to evaluate cumulative distribution function (CDF) differences between simulation and experimental datasets. Visualize overlaps using kernel density estimation (KDE) plots and report confidence intervals for peak distances (Å) .

Q. How should researchers address outliers in this compound dose-response curves from functional assays?

Answer: Apply robust regression models (e.g., iteratively reweighted least squares) to minimize outlier influence. Validate outliers via Grubbs' test and repeat experiments under identical conditions. Document exclusion criteria transparently in supplementary materials .

Research Design & Reproducibility

Q. What steps are essential for ensuring reproducibility in this compound studies across laboratories?

Answer:

  • Protocol standardization: Share detailed methods for ligand preparation (e.g., storage temperature, solvent composition).
  • Data transparency: Deposit raw datasets (e.g., electrophysiology traces, simulation trajectories) in public repositories like Zenodo.
  • Reagent validation: Use commercial reference compounds (e.g., Tocris) with batch-specific certificates of analysis .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Answer:

  • Scaffold diversification: Synthesize analogs with systematic substitutions (e.g., thiourea vs. urea groups).
  • Multivariate analysis: Apply principal component analysis (PCA) to correlate structural descriptors (e.g., LogP, polar surface area) with functional outcomes (e.g., EC50, efficacy).
  • Validation: Cross-check predictions with experimental mutagenesis data .

Tables & Key Findings

Study Focus Method Key Observation Reference
Distance distributionsMD simulationsThis compound exhibits broader C-D distance variability vs. Kainate (peak at ~40 Å)
Subtype-specific efficacyElectrophysiologyPartial agonism in GluA2 receptors (45% max current) vs. full agonism in GluK1
Metabolic stabilityLC-MS/MS pharmacokineticsPlasma half-life < 2 hours in murine models, suggesting rapid clearance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.